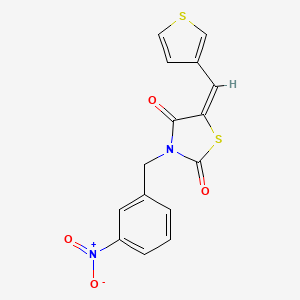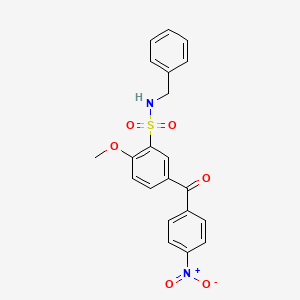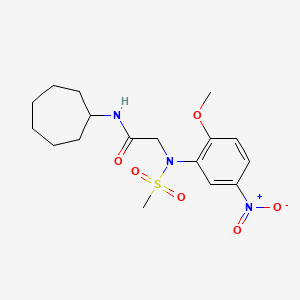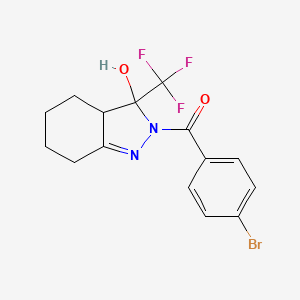
3-(3-nitrobenzyl)-5-(3-thienylmethylene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-nitrobenzyl)-5-(3-thienylmethylene)-1,3-thiazolidine-2,4-dione, commonly known as NTMTD, is a novel compound that has been extensively studied for its potential pharmacological applications. It belongs to the class of thiazolidinediones and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
作用機序
The exact mechanism of action of NTMTD is not fully understood. However, it has been proposed that NTMTD exerts its biological effects by modulating various signaling pathways. NTMTD has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. It has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
NTMTD has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. NTMTD has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, NTMTD has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
実験室実験の利点と制限
One of the advantages of NTMTD is its potential pharmacological applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for the development of new drugs. Additionally, the synthesis of NTMTD is relatively simple and can be carried out using commercially available reagents.
One of the limitations of NTMTD is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of NTMTD is not fully understood, which can make it challenging to design experiments to elucidate its biological effects.
将来の方向性
There are several future directions for research on NTMTD. One area of future research could be to investigate the potential of NTMTD as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of future research could be to explore the potential of NTMTD as a chemotherapeutic agent for various types of cancer. Additionally, further research could be conducted to elucidate the exact mechanism of action of NTMTD and to identify potential molecular targets for its biological effects.
合成法
The synthesis of NTMTD involves the reaction of 3-nitrobenzaldehyde and 3-thiophenecarboxaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then subjected to cyclization to form NTMTD. The yield of the synthesis process is approximately 60%, and the purity of the compound can be increased through recrystallization.
科学的研究の応用
NTMTD has been extensively studied for its potential pharmacological applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. NTMTD has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, NTMTD has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
特性
IUPAC Name |
(5E)-3-[(3-nitrophenyl)methyl]-5-(thiophen-3-ylmethylidene)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S2/c18-14-13(7-11-4-5-22-9-11)23-15(19)16(14)8-10-2-1-3-12(6-10)17(20)21/h1-7,9H,8H2/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAGRUQQCBWRHQ-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C(=CC3=CSC=C3)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)/C(=C\C3=CSC=C3)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-(3-nitrobenzyl)-5-(thiophen-3-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-(2,4,5-trimethoxybenzyl)methanamine](/img/structure/B5129959.png)
![4-(2,4-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5129973.png)
![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B5129980.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B5129994.png)

![9-(3-methyl-2-thienyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5130005.png)
![2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5130012.png)
![methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate](/img/structure/B5130019.png)


![ethyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B5130043.png)
![methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5130059.png)
![N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5130072.png)